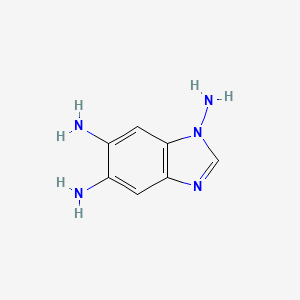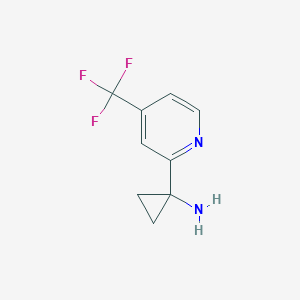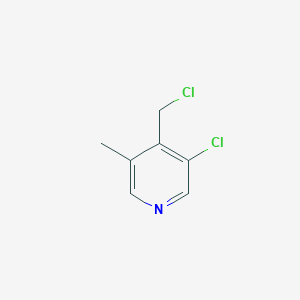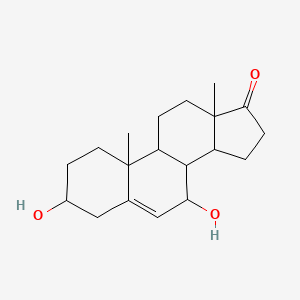![molecular formula C8H17NO6 B15198242 N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide](/img/structure/B15198242.png)
N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide: is a complex organic compound characterized by multiple hydroxyl groups and an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentose sugars and acetamide.
Protection of Hydroxyl Groups: The hydroxyl groups in the pentose sugar are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the Acetamide Group: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry
N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound can serve as a model for studying carbohydrate metabolism and enzyme interactions.
Medicine
The compound’s structural similarity to certain biomolecules makes it a candidate for drug development, particularly in designing enzyme inhibitors or mimetics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This interaction can modulate metabolic pathways and influence biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(methoxymethoxy)pentan-2-yl]acetamide
- N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(ethoxymethoxy)pentan-2-yl]acetamide
Uniqueness
N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide is unique due to its specific arrangement of hydroxyl groups and the presence of a hydroxymethoxy group. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H17NO6 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide |
InChI |
InChI=1S/C8H17NO6/c1-5(13)9-6(2-10)8(14)7(3-11)15-4-12/h6-8,10-12,14H,2-4H2,1H3,(H,9,13)/t6-,7-,8+/m1/s1 |
Clave InChI |
WPGGFQVINHMTFI-PRJMDXOYSA-N |
SMILES isomérico |
CC(=O)N[C@H](CO)[C@@H]([C@@H](CO)OCO)O |
SMILES canónico |
CC(=O)NC(CO)C(C(CO)OCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-(Boc-amino)-4-methyl-1-[(R)-2-methyloxiran-2-yl]-1-pentanone](/img/structure/B15198171.png)

![5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198187.png)
![1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile](/img/structure/B15198202.png)


![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)

![Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B15198241.png)



